molecular formula C5H7N3O3 B148033 Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 137156-41-3

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B148033
CAS No.: 137156-41-3
M. Wt: 157.13 g/mol
InChI Key: FIRHQRGFVOSDDY-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C5H7N3O3. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in organic synthesis, particularly as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction between ethyl azidoacetate and ethyl propiolate in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired triazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the triazole ring can produce various hydrogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 1-hydroxytriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHQRGFVOSDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414861
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137156-41-3
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Customer
Q & A

Q1: What is Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and what is it used for?

A1: this compound is a novel coupling reagent used in peptide synthesis []. It was specifically designed and employed in the first reported total chemical synthesis of deglycosylated human erythropoietin [].

Q2: How does this compound work as a coupling reagent in peptide synthesis?

A2: While the exact mechanism of action is not detailed in the provided abstracts, this compound is used in conjunction with diisopropylcarbodiimide for carboxyl activation during peptide coupling []. This suggests it likely acts as a carboxyl activating agent, facilitating the formation of an amide bond between two amino acids.

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